molecular formula C17H19FN2O4S2 B7015056 N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide

N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide

Cat. No.: B7015056
M. Wt: 398.5 g/mol
InChI Key: WUNHKSWCNBWSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide is a complex organic compound that features a combination of fluorine, thiophene, sulfonyl, and methoxy groups attached to a cyclopentane carboxamide core

Properties

IUPAC Name

N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-24-13-6-4-11(9-13)17(21)19-12-5-7-14(18)15(10-12)20-26(22,23)16-3-2-8-25-16/h2-3,5,7-8,10-11,13,20H,4,6,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNHKSWCNBWSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)C(=O)NC2=CC(=C(C=C2)F)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide typically involves multiple steps:

  • Formation of the Thiophen-2-ylsulfonylamino Intermediate

      Starting Materials: Thiophene-2-sulfonyl chloride and 4-fluoro-3-nitroaniline.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the sulfonamide intermediate.

  • Reduction of the Nitro Group

      Starting Material: The sulfonamide intermediate.

      Reaction Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere to reduce the nitro group to an amine.

  • Cyclopentane Carboxamide Formation

      Starting Materials: The reduced amine intermediate and 3-methoxycyclopentanone.

      Reaction Conditions: The reaction is typically performed in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the thiophene ring can lead to sulfone derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Usually performed in anhydrous solvents like tetrahydrofuran (THF).

      Products: Reduction of the sulfonyl group can yield thiol derivatives.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

      Conditions: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can modify the fluorine or methoxy groups, leading to various derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Its structural features make it suitable for the development of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Science: Utilized in the synthesis of polymers with specific functional properties.

    Electronics: Employed in the development of organic electronic devices due to its conductive properties.

Mechanism of Action

The mechanism by which N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions. The methoxy group can influence the compound’s solubility and membrane permeability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-fluoro-3-(phenylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide: Lacks the thiophene ring, which may reduce its electronic and binding properties.

    N-[4-chloro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide: Substitution of fluorine with chlorine can alter its reactivity and biological activity.

    N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-ethoxycyclopentane-1-carboxamide: Replacement of the methoxy group with an ethoxy group can affect its solubility and pharmacokinetics.

Uniqueness

N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide stands out due to the combination of its fluorine, thiophene, sulfonyl, and methoxy groups, which collectively contribute to its unique electronic, structural, and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.